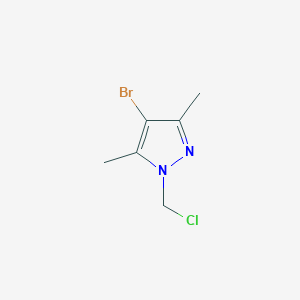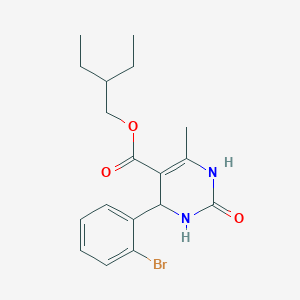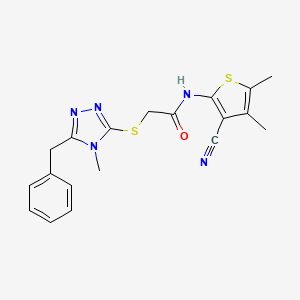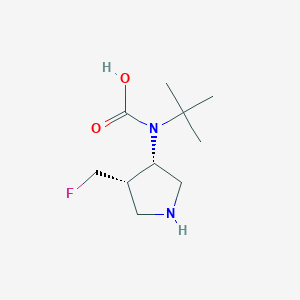
tert-Butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid is a compound of interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a fluoromethyl group and a carbamic acid moiety, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
The synthesis of tert-Butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the formation of the pyrrolidine ring, introduction of the fluoromethyl group, and subsequent attachment of the carbamic acid moiety. Reaction conditions may vary, but common reagents include bases, solvents, and protecting groups to ensure the desired stereochemistry and functional group compatibility.
Chemical Reactions Analysis
tert-Butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.
Hydrolysis: The carbamic acid moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, while the carbamic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
tert-Butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid can be compared with other similar compounds, such as:
tert-Butyl((3S,4S)-4-(chloromethyl)pyrrolidin-3-yl)carbamic acid: This compound has a chloromethyl group instead of a fluoromethyl group, which can affect its reactivity and biological activity.
tert-Butyl((3S,4S)-4-(bromomethyl)pyrrolidin-3-yl)carbamic acid: The presence of a bromomethyl group can lead to different chemical and biological properties compared to the fluoromethyl derivative.
tert-Butyl((3S,4S)-4-(hydroxymethyl)pyrrolidin-3-yl)carbamic acid: The hydroxymethyl group can introduce additional hydrogen bonding interactions, potentially altering the compound’s behavior in chemical and biological systems.
Properties
Molecular Formula |
C10H19FN2O2 |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
tert-butyl-[(3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)13(9(14)15)8-6-12-5-7(8)4-11/h7-8,12H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 |
InChI Key |
BZNBHARVKIIOPC-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)N([C@@H]1CNC[C@@H]1CF)C(=O)O |
Canonical SMILES |
CC(C)(C)N(C1CNCC1CF)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


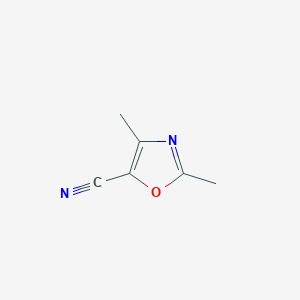
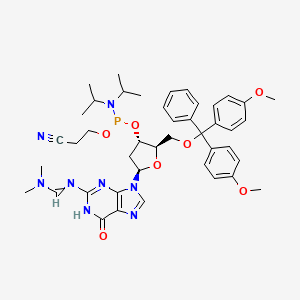
![N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B11771732.png)
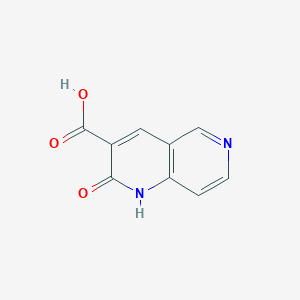
![10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B11771743.png)
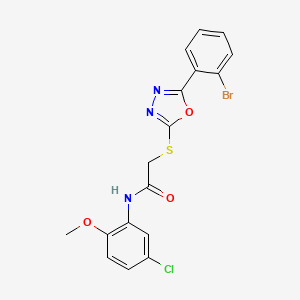
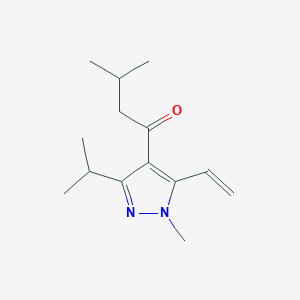
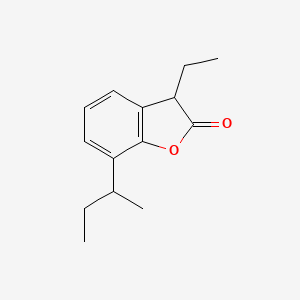
![3-Chloroisothiazolo[3,4-b]pyridine](/img/structure/B11771773.png)
